molecular formula C6H8N4O B1496768 5-Methylpyrazine-2-amidoxime CAS No. 832113-99-2

5-Methylpyrazine-2-amidoxime

Cat. No. B1496768
CAS RN: 832113-99-2
M. Wt: 152.15 g/mol
InChI Key: RCMQMDMXQPQRSV-UHFFFAOYSA-N
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Description

5-Methylpyrazine-2-amidoxime is a biochemical used for proteomics research . It has a molecular formula of C6H8N4O and a molecular weight of 152.15 .


Synthesis Analysis

The synthesis of pyrazine-2-amidoxime, a structural analogue of 5-Methylpyrazine-2-amidoxime, was achieved by a diffusion method of crystallization . The study also detailed the geometric, energetic, and spectroscopic properties characterized by DFT methods .


Molecular Structure Analysis

Pyrazine-2-amidoxime forms not only dimers but also stable helical-like polymers, stabilized by intermolecular interactions between two neighboring molecules . Various types of intermolecular interactions were found between the H-bond donors (CH, NH, and OH) and H-bond acceptors (hydroxyl O, imino N, aza N) .


Chemical Reactions Analysis

The electrochemical behavior of pyrazine-2-amidoxime was studied in acetonitrile in the absence or presence of methanol . The mechanisms of the anodic oxidation and cathodic reduction were proposed .


Physical And Chemical Properties Analysis

5-Methylpyrazine-2-amidoxime has a molecular formula of C6H8N4O and a molecular weight of 152.15 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a]pyrazine-4-carboxylates demonstrates the utility of pyrazine derivatives in creating novel heterocyclic compounds. These compounds were synthesized using palladium-catalyzed carbonylation and converted to the corresponding amidoximes and amidines, showcasing their potential in developing new pharmaceuticals and materials (Tsizorik et al., 2020).

Green Synthesis Approaches

An efficient and green method for the synthesis of 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone highlights the environmental benefits of using renewable resources and mild reaction conditions. This approach not only provides a high yield but also contributes to the development of sustainable chemical processes (Song et al., 2017).

Corrosion Inhibition

Pyrazine derivatives have been investigated for their corrosion inhibition performance, providing insights into the protection of metals against corrosion. This application is crucial for extending the life of materials in acidic environments and reducing economic losses due to corrosion (Obot & Gasem, 2014).

Antimicrobial and Antioxidant Activities

The synthesis of amidine and bis amidine derivatives from cyanopyridine and cyanopyrazine demonstrates their potential for medical applications. These compounds have been evaluated for anti-inflammatory and anticancer activities, showing promising results in inhibiting various cancer cell lines and reducing inflammation (Arya et al., 2013).

Biocatalytic Production

High-yield and plasmid-free biocatalytic production of 5-methylpyrazine-2-carboxylic acid from 2, 5-dimethylpyrazine illustrates the advancements in genetic and genome engineering to develop efficient and sustainable production processes. This approach opens new avenues for the commercial production of valuable chemical intermediates in a more environmentally friendly manner (Gu et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 5-Methyl-2-pyrazinecarboxylic acid, indicates that it causes serious eye damage . Protective measures such as wearing gloves, eye protection, and face protection are recommended .

Future Directions

Amidoximes and oximes, including 5-Methylpyrazine-2-amidoxime, have gained interest due to their ability to release nitric oxide (NO), which has many beneficial biological effects . Future research may focus on developing external sources to increase the NO level in the body .

properties

IUPAC Name

N'-hydroxy-5-methylpyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(7)10-11/h2-3,11H,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMQMDMXQPQRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=N1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420704
Record name 5-Methylpyrazine-2-amidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrazine-2-amidoxime

CAS RN

832113-99-2
Record name 5-Methylpyrazine-2-amidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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